1-Boc-4-fluoro-1H-indazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

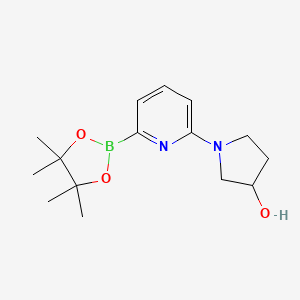

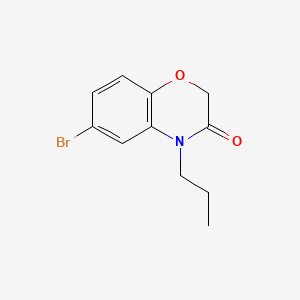

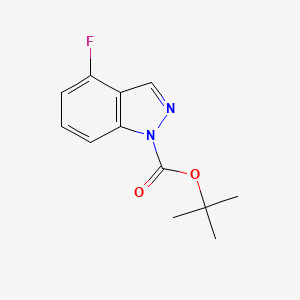

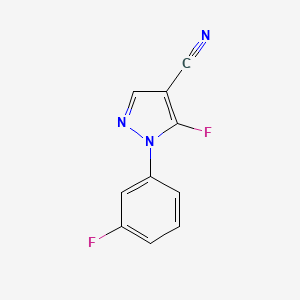

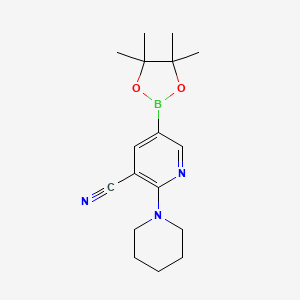

1-Boc-4-fluoro-1H-indazole, also known as tert-butyl 4-fluoroindazole-1-carboxylate, is a fluorinated indazole heterocyclic aromatic compound . It consists of a fluoride substituent at the 4-position with the pyrazole fused to a benzene ring . This compound can readily be further functionalized via nucleophilic aromatic substitution reactions .

Synthesis Analysis

The synthesis of 1-Boc-4-fluoro-1H-indazole involves several steps . The process starts with 2-(methylamino)benzonitrile forming an N-H ketimine species. This is followed by a Cu(OAc)2-catalyzed reaction to form an N-N bond in DMSO under an O2 atmosphere .

Molecular Structure Analysis

The molecular formula of 1-Boc-4-fluoro-1H-indazole is C12H13FN2O2 . It has a molecular weight of 236.25 g/mol . The InChI code for this compound is 1S/C12H13FN2O2/c1-12(2,3)17-11(16)15-10-6-4-5-9(13)8(10)7-14-15/h4-7H,1-3H3 .

Chemical Reactions Analysis

1-Boc-4-fluoro-1H-indazole can be further functionalized via nucleophilic aromatic substitution reactions . It’s a versatile building block used for the synthesis of semiconducting molecules and polymers in the application of OLEDs and OPVs .

Physical And Chemical Properties Analysis

1-Boc-4-fluoro-1H-indazole is a yellow-green powder/crystals . It has a melting point of 130 °C - 134 °C .

Wissenschaftliche Forschungsanwendungen

Medicinal Applications

Indazole-containing heterocyclic compounds have a wide variety of medicinal applications. They are used as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . They can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .

Synthesis of Indazoles

1H-indazoles can be synthesized through various strategies including transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .

Dye-Sensitized Solar Cells (DSSCs)

Indazole is a highly conjugated molecule which expands its applications to dye-sensitized solar cells (DSSCs) .

Coordination to Metal Centre

Owing to the pyrazole moiety, 4-fluoro-1H-indazole can coordinate to metal centre (such as Ir, Ln and Eu) to form either heteroleptic or homoleptic triplet photosensitizers that have an efficient ligand to metal energy transfer process .

HIV Protease Inhibitors

Biologically active compounds containing an indazole fragment have been investigated and applied in producing HIV protease inhibitors .

Serotonin Receptor Antagonists

Indazole fragments are also used in the production of serotonin receptor antagonists .

Aldol Reductase Inhibitors

Indazole fragments are used in the synthesis of aldol reductase inhibitors .

Acetylcholinesterase Inhibitors

Indazole fragments are used in the synthesis of acetylcholinesterase inhibitors .

Wirkmechanismus

- The primary target of 1-Boc-4-fluoro-1H-indazole is not explicitly mentioned in the available literature. However, indazole-containing heterocyclic compounds often exhibit diverse pharmacological activities, including antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial effects .

- The fluorine group in 1-Boc-4-fluoro-1H-indazole can influence its interactions with other molecules. For instance, it can coordinate with metal centers (such as Ir, Ln, and Eu) to form photosensitizers, facilitating ligand-to-metal energy transfer processes .

Target of Action

Mode of Action

Its potential lies in its unique structural features, which warrant exploration in drug discovery and development . 🌟

Safety and Hazards

The safety information for 1-Boc-4-fluoro-1H-indazole includes several hazard statements: H315, H319, H335 . Precautionary statements include P261, P305, P351, P338 . It’s recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .

Zukünftige Richtungen

Indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . Several recently marketed drugs contain indazole structural motif . Thus, much effort has been spent in recent years to develop synthetic approaches to indazoles .

Eigenschaften

IUPAC Name |

tert-butyl 4-fluoroindazole-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13FN2O2/c1-12(2,3)17-11(16)15-10-6-4-5-9(13)8(10)7-14-15/h4-7H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOJFERPCGZDBQJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C2=C(C=N1)C(=CC=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13FN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Bromo-6-fluoro-1H-benzo[D]imidazole](/img/structure/B572562.png)